molecular formula C14H16F3N5OS B11989199 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide

Cat. No.: B11989199
M. Wt: 359.37 g/mol
InChI Key: WZXSRDOCRBWHPN-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide is a chemical compound with the molecular formula C14H16F3N5OS It is known for its unique structure, which includes a trifluoromethyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(trifluoromethyl)-1,2,4-triazole with a suitable thiol compound under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., DMSO, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and triazole ring play crucial roles in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their functions . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16F3N5OS

Molecular Weight

359.37 g/mol

IUPAC Name

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C14H16F3N5OS/c1-9(2)21(10-6-4-3-5-7-10)11(23)8-24-13-20-19-12(22(13)18)14(15,16)17/h3-7,9H,8,18H2,1-2H3

InChI Key

WZXSRDOCRBWHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C(F)(F)F

Origin of Product

United States

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